trans-Benzyl3-amino-4-methylpiperidine-1-carboxylatehydrochloride

Description

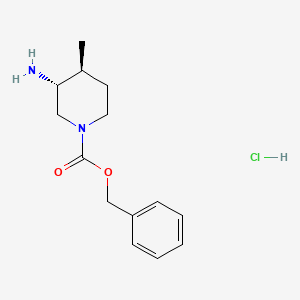

trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride (CAS: 1951439-11-4) is a piperidine derivative with a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol . The compound features a benzyl carbamate group at position 1, an amino substituent at position 3, and a methyl group at position 4 of the piperidine ring. Its trans configuration distinguishes it from cis isomers, which can exhibit markedly different physicochemical and biological properties.

Properties

Molecular Formula |

C14H21ClN2O2 |

|---|---|

Molecular Weight |

284.78 g/mol |

IUPAC Name |

benzyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-11-7-8-16(9-13(11)15)14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H/t11-,13-;/m0./s1 |

InChI Key |

MMJLWUJXQMYCPX-JZKFLRDJSA-N |

Isomeric SMILES |

C[C@H]1CCN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2.Cl |

Canonical SMILES |

CC1CCN(CC1N)C(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

From Picoline Derivatives:

One common approach begins with 4-methylpicoline, which undergoes benzylation with benzyl chloride to form a pyridinium salt. This salt is then reduced by sodium borohydride to yield a tetrahydropyridine intermediate. Subsequent hydroboration-oxidation introduces the necessary hydroxyl group, which is converted to a tosylate salt for further transformations. This method was optimized for kilogram-scale production, emphasizing yield and purity improvements by controlling reaction conditions such as pH and solvent volumes.From 3-Amino-4-methylpyridine:

Another route involves protection of the amino group as a carbamate, followed by catalytic hydrogenation to form a piperidine ring with a carbamate substituent. N-Benzylation is then performed via reductive amination, followed by reduction with lithium aluminum hydride (LiAlH4) to yield the desired piperidine derivative. This approach provides a mixture of cis and trans isomers, with further resolution steps required to enrich the trans isomer.

Key Synthetic Steps

Protection of Amino Groups:

The amino group is often protected as a carbamate (e.g., Boc or Cbz protection) to facilitate selective reactions on the piperidine ring without unwanted side reactions.Stereoselective Hydrogenation:

Asymmetric or catalytic hydrogenation is employed to reduce unsaturated intermediates to the piperidine ring, controlling the cis/trans stereochemistry. The use of specific catalysts and reaction conditions can yield high cis selectivity, which is then manipulated to obtain the trans isomer.Reductive Amination:

Reductive amination with benzylamine or methylamine derivatives is a crucial step for introducing the benzyl group on the nitrogen atom. Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium borohydride (NaBH4) are commonly used reducing agents. The choice affects selectivity and yield, with NaBH(OAc)3 providing better selectivity on a small scale, while NaBH4 is preferred for scale-up.Reduction and Conversion to Hydrochloride Salt:

The ester or carbamate intermediates are reduced using LiAlH4 to primary alcohols or amines, which are then converted to their hydrochloride salts by treatment with HCl, facilitating purification and stabilization of the final compound.

Diastereomeric Resolution

- The synthesis often yields mixtures of cis and trans isomers. Resolution techniques include selective crystallization using chiral resolving agents such as L-DTTA (L-di-tartaric acid) to enrich the trans isomer. Repeated recrystallizations can improve the diastereomeric ratio to over 97% trans isomer.

Alternative One-Pot Processes

- Some patented processes describe one-pot methods for preparing trans-4-amino derivatives, involving base-mediated conversion of cis isomers to trans isomers in aprotic solvents, followed by crystallization. These methods aim to improve yield and process efficiency, reporting yields around 68-73% for the overall conversion.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Benzylation | Benzyl chloride, base | Formation of pyridinium salt |

| 2 | Reduction | Sodium borohydride | Tetrahydropyridine intermediate |

| 3 | Hydroboration-Oxidation | BH3 or derivatives, H2O2, acidic pH | Introduction of hydroxyl group |

| 4 | Tosylation | Tosyl chloride, base | Formation of tosylate intermediate |

| 5 | Catalytic Hydrogenation | Pd/C or asymmetric catalysts | Stereoselective reduction to piperidine ring |

| 6 | Protection of amino group | Boc2O or CbzCl | Carbamate protection |

| 7 | Reductive Amination | Benzylamine, NaBH(OAc)3 or NaBH4 | Introduction of benzyl group on nitrogen |

| 8 | Reduction | LiAlH4 | Conversion of esters/carbamates to primary amines |

| 9 | Salt formation | HCl | Formation of hydrochloride salt |

| 10 | Diastereomeric resolution | L-DTTA crystallization | Enrichment of trans isomer |

Research Findings and Optimization Notes

The choice of reducing agent influences the cis/trans ratio and overall yield. NaBH(OAc)3 offers better selectivity but is less practical for scale-up compared to NaBH4.

The use of BF3 etherate in hydroboration improves yield and reduces hazardous hydrogen gas evolution during quenching.

The pH control during oxidation and work-up steps is critical to maximize product recovery and purity.

Resolution of stereoisomers remains a bottleneck, with trans isomer never completely eliminating cis isomer, necessitating multiple recrystallizations or chiral resolution methods.

One-pot processes for direct cis-to-trans conversion using bases in aprotic solvents offer promising improvements in efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution reactions due to its reactive ester group and hydroxyl-bearing intermediates. Key examples include:

| Reaction Type | Reagents/Conditions | Product Formed | Source |

|---|---|---|---|

| Mesylate substitution | Methanesulfonyl chloride, NEt₃, DCM | Mesylate intermediate for amine coupling | |

| Benzylamine coupling | Benzylamine, THF, 65°C, 18 h | Secondary amine derivatives |

For example, hydroxyl groups in intermediates like 16a are converted to mesylates using methanesulfonyl chloride, enabling subsequent displacement by nucleophiles like benzylamine. This strategy is critical for introducing structural diversity in σ1 receptor ligand development .

Acylation and Protection Strategies

The primary amine group undergoes selective acylation to prevent unwanted side reactions:

Key steps :

-

Benzoylation : Benzoyl chloride with triethylamine in anhydrous dichloromethane (20 h, RT)

-

Cbz protection : Benzyl chloroformate under Schotten-Baumann conditions

These protective measures are essential when performing Friedel-Crafts acylations or other electrophilic aromatic substitutions on the benzoylpiperidine core .

Hydrolysis Reactions

The benzyl ester moiety can be selectively hydrolyzed under controlled conditions:

This controlled deprotection enables sequential functionalization of the piperidine ring system .

Reductive Amination

The amino group facilitates reductive amination with carbonyl compounds:

Protocol :

-

React with aldehydes/ketones (e.g., formaldehyde, acetaldehyde)

-

Reduce with NaBH(OAc)₃ in DCM (4 h, RT)

-

Isolate methyl/ethyl derivatives (60-87% yield)

This method has been employed to create 1-azoniabicyclo[2.2.2]octane derivatives for σ1 receptor studies .

Oxidation and Functional Group Interconversion

Critical oxidation reactions include:

| Oxidation Target | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| Primary alcohol | Dess-Martin periodinane | DCM, 2 h, RT | Aldehyde intermediate | |

| Secondary alcohol | Pyridinium chlorochromate | DCM, 4 h | Ketone derivative |

These oxidized intermediates enable further cyclization or coupling reactions, as demonstrated in the synthesis of MAGL inhibitors .

Hydrogenation and Deprotection

The benzyl protecting group is removed via catalytic hydrogenation:

Standard conditions :

This step is crucial for final deprotection in multi-step syntheses of pharmaceutical candidates .

Scientific Research Applications

Pharmaceutical Applications

1.1 Cancer Therapy

Recent studies have highlighted the potential of piperidine derivatives, including trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride, in cancer treatment. Research indicates that compounds with piperidine structures exhibit anticancer properties through mechanisms such as apoptosis induction and cytotoxicity against tumor cells. For instance, a study demonstrated that a similar compound showed enhanced cytotoxicity in hypopharyngeal tumor cell lines compared to standard treatments like bleomycin .

1.2 Neurodegenerative Diseases

The compound has also been investigated for its role in treating neurodegenerative diseases such as Alzheimer's disease. Its structural features allow it to inhibit key enzymes involved in neurodegeneration, including cholinesterases and beta-secretase, which are pivotal in the management of Alzheimer's pathology . A multi-targeted approach using piperidine derivatives has shown promise in both antiaggregatory and antioxidant effects, which are crucial for combating neurodegenerative processes .

Bioactive Peptides and Wound Healing

2.1 Bioactivity

The bioactive properties of piperidine derivatives have led to their exploration as therapeutic agents in various conditions, including diabetes and wound healing. Studies have shown that certain peptides derived from piperidine structures can enhance wound healing by promoting re-epithelialization and granulation tissue formation. For example, the use of antimicrobial peptides has been shown to improve healing outcomes in diabetic models .

2.2 Mechanisms of Action

The mechanism behind the wound healing effects involves the stimulation of cellular proliferation and angiogenesis, essential processes for effective tissue repair. The incorporation of these compounds into therapeutic formulations could lead to enhanced healing rates in chronic wounds .

Synthesis and Structure-Activity Relationship

3.1 Synthetic Pathways

The synthesis of trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride involves various chemical transformations that enhance its biological activity. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can significantly influence its pharmacological properties, making it a versatile scaffold for drug development .

3.2 Case Studies

A notable case study involved the synthesis of related piperidine derivatives which were evaluated for their pharmacological effects on enzyme inhibition related to Alzheimer's disease. The results demonstrated a clear correlation between structural modifications and enhanced inhibitory activities against targeted enzymes .

Summary of Findings

Mechanism of Action

The mechanism of action of trans-benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Findings :

- The 4-oxo analogs (e.g., 1196145-01-3) exhibit increased electrophilicity compared to the 4-methyl group in the target compound, which may influence reactivity in synthetic pathways .

- The 0.97–0.98 similarity scores highlight close structural relationships but underscore functional group variations that affect applications (e.g., ester vs. carbamate groups) .

Stereochemical Variants

| Compound Name | CAS Number | Molecular Formula | Configuration | Notes |

|---|---|---|---|---|

| cis-1-Benzyl-3-(methylamino)-4-methylpiperidine dihydrochloride | 477600-68-3 | C₁₄H₂₂N₂Cl₂ | cis | Reduced steric hindrance at amino group |

Key Findings :

Key Findings :

- Lack of comprehensive toxicological data is a common issue among these compounds, necessitating stringent safety measures (e.g., immediate eye flushing) during handling .

Analytical Methodologies

- RP-HPLC is widely used for analyzing related compounds (e.g., amitriptyline hydrochloride), suggesting its applicability for purity assessment of the target compound .

- Chromatographic retention times and mobile phase optimization may vary significantly due to substituent polarity differences (e.g., amino vs. oxo groups) .

Biological Activity

trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride is a chemical compound notable for its potential biological activities, particularly as a modulator of Janus Kinase 3 (JAK3). This compound is characterized by a piperidine ring substituted with a benzyl group and an amino group, contributing to its pharmacological properties. The molecular formula is CHClNO, with a molecular weight of approximately 284.78 g/mol.

The primary mechanism of action for trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride involves its interaction with JAK3, a crucial enzyme in the JAK-STAT signaling pathway. This pathway is integral to various physiological processes, including immune response regulation and hematopoiesis. Inhibition of JAK3 can lead to therapeutic effects in conditions such as autoimmune diseases, inflammatory disorders, and certain cancers .

Biological Activity

Research indicates that trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride exhibits significant biological activities:

Case Studies

- JAK3 Inhibition Study : A study examined the effects of trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride on JAK3 activity in vitro. The compound showed significant inhibition at concentrations as low as 10 µM, suggesting a promising therapeutic index for inflammatory conditions.

- Pharmacokinetics Research : Another study focused on the pharmacokinetics of this compound, revealing that it has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within 2 hours post-administration .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride compared to related piperidine derivatives:

| Compound Name | JAK3 Inhibition | Antimicrobial Activity | Molecular Weight |

|---|---|---|---|

| trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate HCl | Significant at 10 µM | Moderate | 284.78 g/mol |

| N-benzyl-4-methylpiperidin-3-one | Low | High | 215.30 g/mol |

| 4-Methylpiperidine | None | Moderate | 83.13 g/mol |

| N-(4-Methylphenyl)piperidine | None | Low | 201.29 g/mol |

Synthesis and Production

The synthesis of trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride typically involves the reaction of benzyl chloride with 3-amino-4-methylpiperidine in the presence of a base such as sodium hydroxide, followed by treatment with hydrochloric acid to form the hydrochloride salt. This synthetic route is essential for producing the compound for research and potential therapeutic applications.

Q & A

Q. What synthetic routes are recommended for trans-benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride?

- Methodological Answer : A common approach involves reacting a substituted piperidine precursor (e.g., 3-amino-4-methylpiperidine) with benzyl chloroformate under basic conditions. The reaction typically proceeds in dichloromethane or THF with a base like triethylamine to neutralize HCl byproducts . Purification steps may include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with gradients of ethyl acetate and hexane). For hydrochlorides, acidification with HCl gas or aqueous HCl followed by solvent removal is standard .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Skin/Eye Protection : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of contact, flush eyes with water for 15 minutes and wash skin with soap/water .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols. No toxicity data are available, but structural analogs (e.g., benzyl carboxylates) may cause respiratory irritation .

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C, away from oxidizers and moisture .

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile impurities. For example, a C18 column with acetonitrile/water (70:30) mobile phase can resolve polar derivatives .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and stereochemistry. Compare chemical shifts with related piperidines (e.g., benzyl 4-aminopiperidine-1-carboxylate, δ ~4.5 ppm for benzyl CH₂) .

- Elemental Analysis : Verify C, H, N, Cl content (±0.4% theoretical) to confirm stoichiometry .

Advanced Research Questions

Q. What strategies minimize side reactions during synthesis (e.g., over-alkylation or racemization)?

- Methodological Answer :

- Temperature Control : Perform reactions at 0–5°C to suppress unwanted nucleophilic attacks (e.g., piperidine secondary amine reacting with excess benzyl chloroformate) .

- Protecting Groups : Temporarily block the 3-amino group with tert-butoxycarbonyl (Boc) before carboxylation, then deprotect with TFA .

- One-Pot Reactions : Combine steps (e.g., reduction and carboxylation) to reduce intermediate isolation, lowering racemization risks .

Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting or IR stretches)?

- Methodological Answer :

- Stereochemical Confirmation : Use NOESY NMR to distinguish cis/trans isomers. For example, trans-substituents on piperidine show NOE correlations between axial H and adjacent groups .

- X-ray Crystallography : Resolve ambiguous structures by growing single crystals in ethanol/water and analyzing diffraction patterns .

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) .

Q. How to develop a robust analytical method for quantifying trace impurities (e.g., dealkylated byproducts)?

- Methodological Answer :

- GC-MS Optimization : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1 mL/min). Program temperature from 50°C (2 min) to 280°C (10°C/min) to separate low-volatility impurities .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV 254 nm), and acidic/basic conditions to identify degradation pathways .

- Validation Parameters : Assess linearity (R² > 0.99), LOD/LOQ (≤0.1%), and precision (%RSD < 2.0) per ICH guidelines .

Contradictions and Limitations in Evidence

- Toxicological Data : notes incomplete toxicological studies, while claims "no known hazards" for a related compound. Researchers should assume caution and adopt ALARA (As Low As Reasonably Achievable) exposure principles .

- Synthesis Scalability : Industrial-scale methods are undocumented; lab-scale protocols (e.g., ) require optimization for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.